Cas no 59261-10-8 (Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-)
![Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- structure](https://it.kuujia.com/scimg/cas/59261-10-8x500.png)
59261-10-8 structure
Nome del prodotto:Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
- 1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine
- ACETAMIDE,N-NITROSO-N-PROPYL-
- Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]
- bis(p-butoxybenzylidene) a,a'-bi-p-toluidine
- SCHEMBL12416635
- FT-0623080
- Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)-
- AKOS032953560
- N-[(4-Butoxyphenyl)methylidene]-N-(4-[2-(4-([(4-butoxyphenyl)methylidene]amino)phenyl)ethyl]phenyl)amine
- Bis(p-butoxybenzylidene) alpha,alpha'-bi-p-toluidine
- Bis-(p-butoxybenzylidene)a,a'-bi-p-toluidine
- Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-
- (NE,N'E)-4,4'-(ethane-1,2-diyl)bis(N-(4-butoxybenzylidene)aniline)
- Bis(p-butoxybenzylidene)-.alpha.,.alpha.-bi-p-toluidine
- MFCD00043724
- N,N'-Bis(p-butoxybenzylidene)-.alpha.,.alpha.'-bi-p-toluidine
- 59261-10-8
- MTNKRTXSIXNCAP-RIGUPBQNSA-N
- DTXSID2069317
- Rhodium(III)oxide
- Bis(p-butyxybenxylidene)-alpha,alpha'-bi-p-toluidine
- N,N'-(Ethane-1,2-diylbis(4,1-phenylene))bis(1-(4-butoxyphenyl)methanimine)
-
- Inchi: InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3
- Chiave InChI: MTNKRTXSIXNCAP-UHFFFAOYSA-N
- Sorrisi: CCCCOc1ccc(cc1)C=Nc2ccc(cc2)CCc3ccc(cc3)N=Cc4ccc(cc4)OCCCC
Proprietà calcolate
- Massa esatta: 532.30900
- Massa monoisotopica: 532.309
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 40
- Conta legami ruotabili: 15
- Complessità: 632
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 9.2
- Carica superficiale: 0
- Superficie polare topologica: 43.2A^2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.02
- Punto di ebollizione: 672.3°C at 760 mmHg
- Punto di infiammabilità: 285.8°C
- Indice di rifrazione: 1.557
- PSA: 43.18000
- LogP: 9.33080
- Pressione di vapore: 0.0±2.0 mmHg at 25°C
- Solubilità: Non disponibile
Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: S24/25
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EDOI-5g |
BBBT |
59261-10-8 | 5g |
$127.00 | 2024-04-22 | ||
A2B Chem LLC | AG70114-5g |
BBBT |
59261-10-8 | 5g |
$118.00 | 2024-04-19 |
Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- Letteratura correlata
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
59261-10-8 (Benzenamine,4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-) Prodotti correlati
- 37599-83-0(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-)
- 29743-11-1(Benzenamine,4-butyl-N-[[4-(hexyloxy)phenyl]methylene]-, (E)- (9CI))
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)
- 29743-12-2(p-Heptyloxybenzylidene p-butylaniline)
- 50262-77-6(p-Hexyloxybenzylidene p-Aminophenol)
- 29743-15-5(p-Butoxybenzylidene p-Ethylaniline)
- 39777-26-9(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-octyl-)
- 39777-05-4(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-pentyl-)
- 53764-62-8(Benzenamine,N-[[4-(decyloxy)phenyl]methylene]-4-methyl-)
- 1207057-44-0(N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
